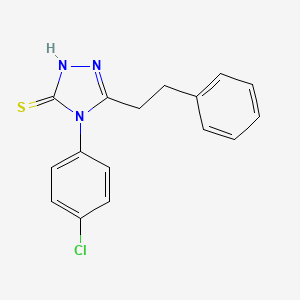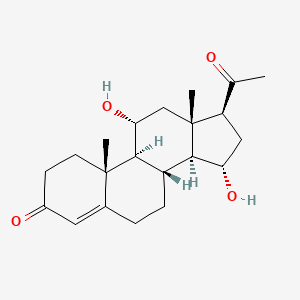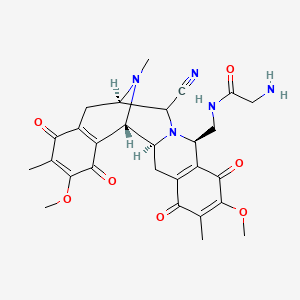
Saframycin-Yd2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saframycin-Yd2 is a natural product found in Streptomyces lavendulae with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Derivatives : Saframycin-Yd2 is one of the derivatives produced by the biosynthesis of saframycins, involving the incorporation of different amino acids in the side chain. This process is crucial for understanding the production and potential modification of saframycin derivatives for scientific purposes (Arai, Yazawa, Takahashi, Maeda, & Mikami, 1985).
Antitumor Properties : Studies have identified saframycin derivatives, including Saframycin-Yd2, as having significant antitumor activities. Their mechanism involves interactions with DNA or specific proteins, demonstrating their potential in cancer research and treatment (Xing, LaPorte, Barbay, & Myers, 2004), (Koketsu, Watanabe, Suda, Oguri, & Oikawa, 2010).
Chemical Modification and Synthesis : Research on saframycins includes the synthesis and chemical modification of its derivatives, such as Saframycin-Yd2. This process is essential for exploring their varied biological activities and potential therapeutic uses (Kaneda, Hour-Young, Yazawa, Takahashi, Mikami, & Arai, 1986).
DNA Binding and Antibiotic Properties : Saframycin-Yd2 and other saframycins show a notable ability to bind to DNA, a property that underpins their use as antitumor antibiotics. This binding is key to understanding their mode of action in a cellular context (Ishiguro, Takahashi, Yazawa, Sakiyama, & Arai, 1981).
Enzymatic Processes in Biosynthesis : The enzymatic processes involved in the biosynthesis of saframycins, including Saframycin-Yd2, are crucial for understanding how these compounds are produced and how their production can be optimized for research and therapeutic purposes (Nelson, Lee, Sims, & Schmidt, 2007).
Biological Activity and Toxicity : The biological activity and toxicity of saframycins, including Saframycin-Yd2, have been studied to evaluate their potential therapeutic uses and safety profiles (Mikami, Yokoyama, Tabeta, Nakagaki, & Arai, 1981).
DNA Interaction Mechanisms : The mechanisms by which saframycins, such as Saframycin-Yd2, interact with DNA have been a subject of research, providing insights into their antitumor effects and potential applications in targeting specific DNA sequences (Lown, Joshua, & Lee, 1982).
Eigenschaften
CAS-Nummer |
98205-61-9 |
|---|---|
Produktname |
Saframycin-Yd2 |
Molekularformel |
C28H31N5O7 |
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
2-amino-N-[[(1S,2S,10R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]acetamide |
InChI |
InChI=1S/C28H31N5O7/c1-11-23(35)13-7-16-22-21-14(24(36)12(2)28(40-5)26(21)38)6-15(32(22)3)17(8-29)33(16)18(10-31-19(34)9-30)20(13)25(37)27(11)39-4/h15-18,22H,6-7,9-10,30H2,1-5H3,(H,31,34)/t15-,16+,17?,18+,22-/m1/s1 |
InChI-Schlüssel |
DULAUWVTCHNVOZ-FSCDNRMKSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)C(N3[C@H]2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Synonyme |
saframycin Yd-2 saframycin-Yd2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



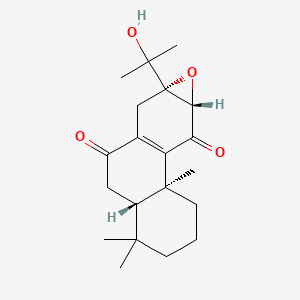
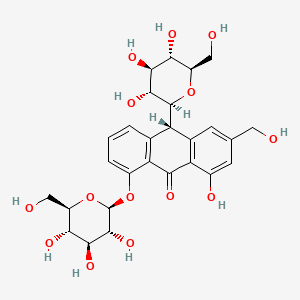
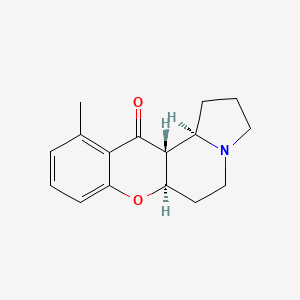
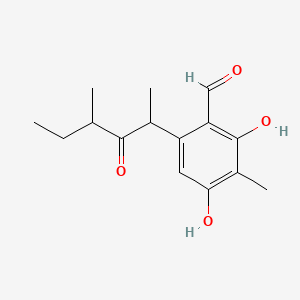
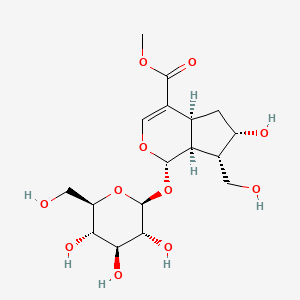
![[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate](/img/structure/B1195525.png)
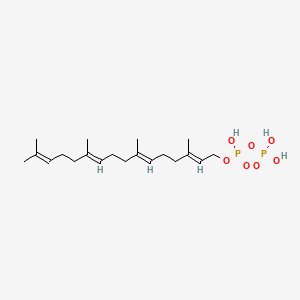
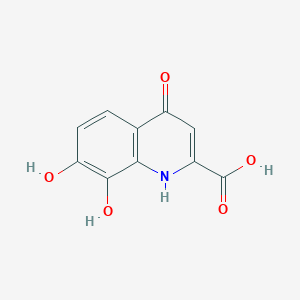
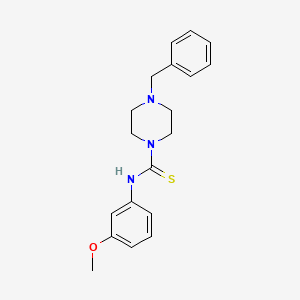
![3-Aminothiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B1195533.png)
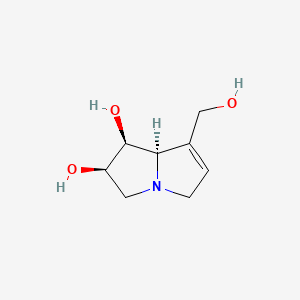
![[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium](/img/structure/B1195536.png)
